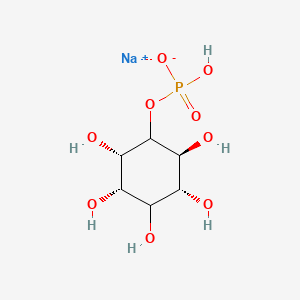

D-myo-Inositol-3-phosphate (sodium salt)

Description

Contextualizing D-myo-Inositol-3-phosphate within Inositol (B14025) Phosphate (B84403) Signaling Cascades

The inositol phosphate signaling system is a complex network that governs a multitude of cellular responses to external and internal stimuli. nih.gov This system relies on the generation and interconversion of various inositol phosphates to relay signals from the cell membrane to the interior of the cell.

At the heart of this network is the synthesis of myo-inositol, a process in which D-myo-Inositol-3-phosphate is a direct product. The enzyme D-myo-inositol-3-phosphate synthase (MIPS) catalyzes the conversion of D-glucose-6-phosphate into D-myo-inositol-3-phosphate. nih.govwikipedia.org This reaction is the first committed step in the de novo synthesis of all inositol-containing compounds. wikipedia.orgtandfonline.com

Once formed, D-myo-Inositol-3-phosphate can be dephosphorylated to myo-inositol, which then serves as a precursor for the synthesis of phosphatidylinositol (PtdIns) and its various phosphorylated forms, known as phosphoinositides (PIs). mdpi.comnih.gov These lipids are critical components of cell membranes and are central to signaling pathways. For instance, the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) by phospholipase C (PLC) generates two key second messengers: inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and diacylglycerol (DAG). mdpi.com Ins(1,4,5)P3 is renowned for its role in mobilizing intracellular calcium stores. caymanchem.commdpi.com

Furthermore, D-myo-Inositol-3-phosphate can be formed through the dephosphorylation of other inositol polyphosphates. For example, inositol polyphosphate 4-phosphatase can act on inositol 3,4-bisphosphate (Ins(3,4)P2) to produce Ins(3)P1. caymanchem.comlabscoop.com This highlights the dynamic nature of the inositol phosphate network, where the levels of different inositol phosphates are tightly regulated by a suite of kinases and phosphatases. nih.gov

The table below outlines the key enzymes involved in the direct synthesis and conversion of D-myo-Inositol-3-phosphate.

| Enzyme | Substrate | Product | Function |

| D-myo-inositol-3-phosphate synthase (MIPS) | D-glucose-6-phosphate | D-myo-Inositol-3-phosphate | Catalyzes the first committed step in de novo myo-inositol synthesis. nih.govwikipedia.org |

| Inositol polyphosphate 4-phosphatase | D-myo-Inositol-3,4-bisphosphate | D-myo-Inositol-3-phosphate | Dephosphorylates higher inositol phosphates. caymanchem.comlabscoop.com |

| myo-Inositol-1(or 4)-monophosphatase | D-myo-Inositol-3-phosphate | myo-Inositol | Dephosphorylates Ins(3)P1 to recycle inositol. hmdb.ca |

Overview of D-myo-Inositol-3-phosphate as a Core Metabolite and Signaling Intermediate in Cellular Processes

Beyond its role as a precursor in the inositol phosphate pathway, D-myo-Inositol-3-phosphate is a significant metabolite and signaling intermediate in its own right. Its synthesis from glucose-6-phosphate directly links carbohydrate metabolism to the inositol signaling network. nih.gov This connection is crucial for processes that require metabolic reprogramming, such as cell growth, differentiation, and the response to nutrients. nih.gov

Disruptions in the synthesis of inositol phosphates, including D-myo-Inositol-3-phosphate, have been shown to impact a wide range of metabolic functions. nih.gov These include glycolysis, gluconeogenesis, and lipid synthesis. nih.gov This underscores the central role of the inositol phosphate system in maintaining energy homeostasis. nih.gov

As a signaling intermediate, D-myo-Inositol-3-phosphate is part of the complex "inositol phosphate code" that dictates specific cellular outcomes. nih.gov While much of the focus has been on higher inositol phosphates like Ins(1,4,5)P3, the precursor role of D-myo-Inositol-3-phosphate is fundamental. For example, in plants, the synthesis of D-myo-inositol-3-phosphate is essential for the production of phytic acid (inositol hexakisphosphate), the primary storage form of phosphorus in seeds. nih.gov Phytic acid and other myo-inositol phosphates also function in signal transduction, stress protection, and hormone homeostasis in plants. nih.gov

Research in various organisms has highlighted the importance of D-myo-Inositol-3-phosphate synthase (MIPS), the enzyme that produces it. In the yeast Saccharomyces cerevisiae, the gene encoding MIPS is tightly regulated in response to the availability of inositol. nih.gov In plants like Arabidopsis thaliana, the depletion of myo-inositol through the knockout of MIPS genes leads to defects in embryogenesis, highlighting the essential role of myo-inositol and its derivatives in development. nih.gov These studies indirectly emphasize the critical nature of the product of MIPS, D-myo-Inositol-3-phosphate.

The following table summarizes the key roles of D-myo-Inositol-3-phosphate as a metabolite and signaling intermediate.

| Cellular Process | Role of D-myo-Inositol-3-phosphate |

| Carbohydrate Metabolism | Links glucose metabolism to inositol signaling through its synthesis from glucose-6-phosphate. nih.gov |

| Inositol Phosphate Synthesis | Serves as the primary precursor for the de novo synthesis of myo-inositol and all downstream inositol phosphates and phosphoinositides. wikipedia.orgtandfonline.com |

| Energy Homeostasis | Its synthesis and subsequent metabolism are integral to cellular energy balance. nih.gov |

| Plant Biology | Acts as a substrate for phytic acid biosynthesis, crucial for phosphorus storage and signaling. nih.gov |

| Development | Essential for the production of myo-inositol, which is vital for processes like embryogenesis. nih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12NaO9P |

|---|---|

Molecular Weight |

282.12 g/mol |

IUPAC Name |

sodium;[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] hydrogen phosphate |

InChI |

InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1?,2-,3+,4-,5-,6?;/m0./s1 |

InChI Key |

CHOHZLSIGPJILL-YLIIPRRGSA-M |

Isomeric SMILES |

[C@H]1([C@@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)[O-])O)O.[Na+] |

Canonical SMILES |

C1(C(C(C(C(C1O)O)OP(=O)(O)[O-])O)O)O.[Na+] |

Origin of Product |

United States |

Biosynthesis and Upstream Metabolic Pathways of D Myo Inositol 3 Phosphate

Transcriptional Regulation of MIPS Genes (e.g., INO1)

The transcriptional regulation of MIPS genes, particularly the INO1 gene in Saccharomyces cerevisiae (baker's yeast), has been extensively studied. wikipedia.org Its expression is exquisitely sensitive to the intracellular concentration of inositol (B14025). nih.gov When inositol levels are low, a heterodimeric complex of the transcription factors Ino2p and Ino4p binds to a specific DNA sequence in the promoter region of INO1, known as the UASINO (inositol-sensitive upstream activating sequence), to drive transcription. nih.gov Conversely, when inositol is abundant, the transcriptional repressor Opi1 binds to the Ino2p/Ino4p complex, preventing the activation of INO1 transcription. nih.gov Activation of INO1 has also been shown to involve the recruitment of the gene locus to the nuclear periphery, a dynamic process that appears to be a key regulatory step. nih.gov

| Regulatory Factor | Function in INO1 Regulation | Condition |

| Ino2p/Ino4p | Transcriptional Activators | Low inositol |

| Opi1 | Transcriptional Repressor | High inositol |

| Scs2 | Nuclear membrane protein, antagonizes Opi1 | Unfolded Protein Response |

| Hac1 | Transcriptional Activator | Unfolded Protein Response |

Cellular and Environmental Influences on MIPS Gene Expression

Cellular Influences:

Cell Cycle and Development: MIPS expression is linked to cell proliferation and differentiation. nih.gov In plants, different MIPS isoforms show distinct expression patterns during organ development, such as in seeds, leaves, and flowers, suggesting specialized roles. nih.govresearchgate.netnih.gov

Programmed Cell Death: Down-regulation of MIPS may be involved in the controlled process of apoptosis in specific tissues. nih.gov

Metabolic Status: In yeast, INO1 expression is sensitive to the availability of phospholipid precursors, linking inositol synthesis directly to membrane biogenesis. wikipedia.org

Environmental Influences:

Biotic Stress: In plants, MIPS genes are responsive to pathogen attacks. For instance, mips1 mutants in Arabidopsis show enhanced resistance to certain pathogens, indicating a role for inositol metabolism in plant defense pathways. nih.gov

Abiotic Stress: MIPS gene expression in plants is significantly affected by environmental stressors such as high salinity and drought. nih.gov In the aquatic fern Azolla filiculoides, MIPS expression increases in response to inorganic phosphates, heavy metals (Zn2+, Cd2+), and salt (NaCl). science.gov

Light: Light signaling can stimulate MIPS expression, linking inositol synthesis to photosynthetic activity and oxidative stress responses in plants. researchgate.net

| Factor | Organism/System | Effect on MIPS Expression | Reference |

| Pathogen Attack | Plants (Arabidopsis) | Altered expression, involved in defense | nih.gov |

| Salinity & Drought | Legumes | Significant response to stress | nih.gov |

| Phosphate (B84403), Zn2+, Cd2+, NaCl | Aquatic Fern (Azolla) | Increased expression | science.gov |

| Light | Plants | Stimulated expression | researchgate.net |

| Phospholipid Precursors | Yeast | Sensitive regulation | wikipedia.org |

Interaction with Regulatory Pathways (e.g., p53-ISYNA1 pathway)

Recent research has uncovered critical links between MIPS gene expression and major cellular regulatory pathways, such as those governed by the tumor suppressor protein p53.

In human cells, the MIPS-encoding gene ISYNA1 has been identified as a direct transcriptional target of p53. nii.ac.jpnih.gov In response to cellular stress like DNA damage, activated p53 binds to a response element within the ISYNA1 gene, inducing its expression. nii.ac.jpresearchgate.net This leads to an increase in intracellular myo-inositol levels, which contributes to p53-mediated tumor suppression. nih.gov Knockdown of ISYNA1 has been shown to confer resistance to chemotherapy, demonstrating the importance of this pathway in cancer biology. nii.ac.jpnih.gov This discovery reveals a novel role for p53 in regulating cellular metabolism through the control of inositol biosynthesis. nih.gov Furthermore, in plants, the MIPS1 protein interacts with other regulatory modules, including the MAPK4 kinase pathway, during defense responses, indicating a complex crosstalk between metabolic and signaling networks. researchgate.net

Isoforms of D-myo-Inositol-3-phosphate Synthase across Organisms

The enzyme D-myo-Inositol-3-phosphate Synthase (MIPS), also known as myo-inositol-1-phosphate synthase, is not a monolithic entity but exists as various isoforms across different organisms and even within the same organism. nih.govnih.gov This diversity allows for nuanced regulation of D-myo-Inositol-3-phosphate synthesis, catering to the specific needs of different tissues and developmental stages. MIPS is found in a wide array of organisms, from prokaryotes to eukaryotes, including fungi, plants, and animals. wikipedia.orgnih.gov

In mammals, the gene ISYNA1 is responsible for encoding MIPS, giving rise to multiple isoforms through mechanisms like alternative splicing. nih.govnih.gov Research in rats has identified a primary 68-kDa subunit, termed the α isoform, which is the fully spliced and catalytically active form. nih.govnih.gov Alongside this, a smaller 16-kDa subunit, the γc isoform, is generated via intron retention. nih.govresearchgate.net This γc isoform, while lacking the catalytic domain, retains the NAD+ binding domain. nih.gov The native mammalian enzyme is typically a homotrimer of the α isoform. nih.gov However, evidence suggests that the holoenzyme can be composed of unique subunit combinations in different tissues, with several isoforms detected in the pancreas, intestine, and testis. nih.govresearchgate.net

In the plant kingdom, MIPS is encoded by a multi-gene family, leading to multiple isoforms with distinct characteristics. nih.gov For instance, the soybean (Glycine max) genome contains at least four MIPS genes, while Arabidopsis thaliana has three. nih.govoup.com In maize (Zea mays), seven different sequences that hybridize to a MIPS probe have been identified. nih.gov These multiple genes allow for differential expression and function, contributing to the various roles of inositol phosphates in plants, such as in phytic acid biosynthesis, signal transduction, and as osmoprotectants. nih.govnih.gov Furthermore, in algae and higher plants, a chloroplast-specific form of the enzyme has been detected in addition to the cytoplasmic form. wikipedia.org

The existence of these isoforms underscores the complexity of inositol metabolism. In the yeast Saccharomyces cerevisiae, MIPS is encoded by the well-studied INO1 gene and exists as a homotetramer. nih.govnih.gov The presence of distinct MIPS isoforms across the biological kingdoms highlights the evolutionary adaptation of D-myo-Inositol-3-phosphate synthesis to meet diverse physiological demands.

Table 1: Known Isoforms of D-myo-Inositol-3-phosphate Synthase (MIPS) in Various Organisms

| Organism | Gene(s) | Known Isoforms/Subunits | Cellular Location | Reference(s) |

|---|---|---|---|---|

| Rat (Rattus sp.) | Isyna1 | α isoform (68-kDa), γc isoform (16-kDa), other tissue-specific isoforms | Cytoplasm | nih.govnih.govresearchgate.net |

| Soybean (Glycine max) | At least 4 MIPS genes | MIPS1, MIPS2, MIPS3, MIPS4 | Cytoplasm | nih.govresearchgate.net |

| Arabidopsis thaliana | 3 MIPS genes | MIPS1, MIPS2, MIPS3 | Cytoplasm | oup.com |

| Maize (Zea mays) | 7 MIPS sequences | Not individually characterized | Cytoplasm | nih.gov |

| Yeast (S. cerevisiae) | INO1 | Homotetramer | Cytoplasm | nih.govnih.gov |

| Algae & Higher Plants | Multiple | Cytoplasmic and Chloroplast forms | Cytoplasm, Chloroplast | wikipedia.org |

The MIPS gene family exhibits a fascinating evolutionary pattern of both remarkable conservation and significant diversification. nih.govresearchgate.net Across eukaryotes, the MIPS protein is highly conserved, particularly in its core functional structure, signifying its fundamental role in cellular life. oup.comresearchgate.net This conservation is evident at the amino acid level, where four specific domains have been identified as highly conserved: GWGGNNG (domain 1), LWTANTERY (domain 2), NGSPQNTFVPGL (domain 3), and SYN-HLGNNDG (domain 4). researchgate.net This structural preservation underscores the essential nature of the catalytic mechanism for converting glucose-6-phosphate into D-myo-Inositol-3-phosphate. researchgate.net

This diversification allows for sub-functionalization, where different MIPS isoforms are expressed in different tissues or at different developmental stages, or neo-functionalization, where isoforms acquire new roles. The existence of MIPS gene families in plants like soybean, maize, and Arabidopsis is a clear example of this evolutionary strategy. nih.gov It permits differential expression to orchestrate the many physiological functions of myo-inositol and its derivatives, from being a precursor for the major phosphorus store in seeds (phytic acid) to acting as a critical component in stress response and signaling pathways. nih.govnih.gov Therefore, the evolution of the MIPS gene family represents a model for studying how gene duplication and subsequent divergence can lead to functional disparity and adaptation in eukaryotes. nih.govresearchgate.net

The expression of MIPS isoforms is tightly regulated, exhibiting distinct patterns that are specific to different tissues and developmental stages, reflecting the diverse roles of D-myo-Inositol-3-phosphate in an organism. nih.govnih.gov This differential expression is a direct consequence of the diversification of the MIPS gene family. nih.gov

In mammals, studies on rats have shown that the α and γc isoforms are expressed in many tissues. nih.gov However, their expression is not uniform. A striking example of tissue-specificity is the absence of the primary catalytic α isoform in the intestine. nih.govresearchgate.net Furthermore, the detection of several other isoforms specifically in the pancreas, intestine, and testis suggests that the composition of the MIPS holoenzyme is uniquely tailored to the functional requirements of these organs. nih.govresearchgate.net

In plants, the tissue-specific and developmental expression of MIPS genes is particularly well-documented in species like soybean and Arabidopsis. oup.comresearchgate.net In soybean, there is a clear spatial and temporal regulation of the four MIPS gene family members. researchgate.net The MIPS1 isoform shows high transcript levels in the early stages of cotyledon development in seeds, with expression peaking when the seeds reach a size of 4 to 6 mm. researchgate.net This expression pattern strongly suggests that MIPS1 is the primary isoform responsible for generating D-myo-Inositol-3-phosphate as a precursor for phytic acid biosynthesis, the main phosphorus reserve in seeds. nih.govnih.govresearchgate.net In contrast, the other soybean isoforms (MIPS2, MIPS3, and MIPS4) are only weakly expressed in developing seeds but exhibit higher expression levels in other vegetative tissues. researchgate.net For instance, MIPS2 is expressed more prominently in seedlings, while MIPS4 has the highest transcript levels in leaf tissue. researchgate.net

Similarly, in Arabidopsis thaliana, the three MIPS genes display different dynamic expression patterns throughout embryo development. oup.com MIPS1 expression is the most sustained and widespread during seed development, highlighting its crucial role in embryogenesis. oup.com The high expression of MIPS genes in the developing seeds of many plant species underscores the critical importance of myo-inositol for proper seed and embryo development. oup.com This differential expression profile ensures that D-myo-Inositol-3-phosphate is synthesized in the right place at the right time to meet the specific metabolic and signaling needs of the cell.

Table 2: Tissue-Specific and Developmental Expression of MIPS Isoforms

| Organism | Isoform(s) | Tissue/Developmental Stage of High Expression | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rat (Rattus sp.) | α and γc isoforms | Predominantly in many tissues | α isoform is absent in the intestine. | nih.govresearchgate.net |

| Rat (Rattus sp.) | Other isoforms | Pancreas, Intestine, Testis | Suggests unique holoenzyme compositions in these tissues. | nih.govresearchgate.net |

| Soybean (Glycine max) | GmMIPS1 | Immature seeds (early cotyledonary stage) | Major isoform for phytic acid biosynthesis in seeds. | nih.govnih.govresearchgate.net |

| Soybean (Glycine max) | GmMIPS2 | Seedlings | Higher expression compared to other isoforms in seedlings. | researchgate.net |

| Soybean (Glycine max) | GmMIPS4 | Leaf tissue | Highest transcript levels among isoforms in leaves. | researchgate.net |

| Arabidopsis thaliana | AtMIPS1 | Developing seeds/embryos | Comprehensive and long-lasting expression during seed development. | oup.com |

| Arabidopsis thaliana | AtMIPS1, 2, 3 | Embryo | All three genes show different dynamic expression patterns during embryogenesis. | oup.com |

Metabolic Fates and Downstream Pathways of D Myo Inositol 3 Phosphate

Dephosphorylation to Myo-Inositol: Role of Myo-Inositol Monophosphatases

A primary metabolic fate of D-myo-Inositol-3-phosphate is its conversion to myo-inositol, a reaction catalyzed by the enzyme inositol (B14025) monophosphatase (IMPase). nih.govunimore.it This dephosphorylation is the final step in the de novo synthesis pathway that begins with glucose. unimore.it The resulting free myo-inositol can then be used for various cellular processes, including the synthesis of phosphatidylinositol. nih.govresearchgate.net

Myo-inositol-1(or 4)-monophosphatase (EC 3.1.3.25) is the specific enzyme responsible for hydrolyzing the phosphate (B84403) group from D-myo-Inositol-3-phosphate to yield myo-inositol. hmdb.ca This process is not only crucial for generating new myo-inositol but also for recycling inositol from other inositol phosphates, thereby maintaining cellular inositol homeostasis. hugendubel.info The regulation of IMPase activity is vital, as disruptions in this pathway have been implicated in various physiological conditions. unimore.it

Table 1: Key Enzyme in the Dephosphorylation of D-myo-Inositol-3-phosphate

| Enzyme | EC Number | Substrate | Product | Cellular Role |

|---|

Sequential Phosphorylation to Higher Inositol Phosphates

D-myo-Inositol-3-phosphate can be channeled into a complex network of phosphorylation events, leading to the generation of a diverse family of inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs). These molecules are not merely intermediates but function as critical signaling molecules in a vast number of cellular processes. nih.govwikipedia.org

The synthesis of higher inositol polyphosphates (InsPs), which are inositols with multiple phosphate groups, involves a series of phosphorylation steps catalyzed by a variety of specific kinases. nih.govwikipedia.org While many InsPs are generated from the lipid-dependent pathway starting with the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) into inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), D-myo-inositol-3-phosphate can enter this cascade. nih.govresearchgate.net It can be converted to other inositol phosphates, such as inositol 1,3,4-trisphosphate, which then serves as a substrate for further phosphorylation. nih.gov

A cascade of kinases, including inositol phosphate multikinase (IPMK), inositol-tetrakisphosphate 1-kinase (ITPK1), and inositol-pentakisphosphate 2-kinase (IPPK), act sequentially to generate more highly phosphorylated molecules like inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6), also known as phytic acid. researchgate.netnih.gov These InsPs play roles in processes ranging from signal transduction to gene expression and DNA repair. wikipedia.org

A specialized class of "high-energy" inositol phosphates, known as inositol pyrophosphates (PP-InsPs), is formed through the further phosphorylation of inositol polyphosphates, primarily InsP6. nih.govnih.gov These molecules are characterized by having diphosphate (B83284) groups (two phosphates attached to the same carbon position on the inositol ring). nih.govnih.gov

The synthesis of PP-InsPs is catalyzed by two main families of kinases: inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). nih.govresearchgate.net IP6Ks phosphorylate InsP6 to generate InsP7, while PPIP5Ks can further phosphorylate InsP7 to produce InsP8. researchgate.net These pyrophosphates are crucial signaling molecules involved in sensing and regulating cellular energy levels and phosphate homeostasis. nih.govplos.org The significant bioenergetic investment required for their synthesis underscores their importance in cellular regulation. nih.gov

Table 2: Overview of Inositol Phosphate Phosphorylation Pathways

| Starting Molecule | Key Enzymes | Products | Significance |

|---|---|---|---|

| D-myo-Inositol-3-phosphate | Various Kinases (e.g., IPMK, ITPK1) | Inositol Polyphosphates (InsP4, InsP5) | Entry into the inositol polyphosphate signaling network. nih.govresearchgate.net |

| Inositol Polyphosphates (e.g., InsP5) | Inositol-pentakisphosphate 2-kinase (IPPK) | Inositol Hexakisphosphate (InsP6) | Major phosphorus storage in seeds; signaling molecule. nih.govresearchgate.net |

Precursor Role in Phosphatidylinositol Synthesis

Beyond the soluble inositol phosphate pathways, D-myo-Inositol-3-phosphate is fundamental to the synthesis of membrane lipids. After its dephosphorylation to myo-inositol, it serves as the essential headgroup for the creation of phosphatidylinositol (PI), the parent compound of all phosphoinositides. researchgate.netnih.gov

The synthesis of phosphatidylinositol occurs primarily at the endoplasmic reticulum. nih.govucl.ac.uk The key enzyme mediating this reaction is phosphatidylinositol synthase (PIS), also known as CDP-diacylglycerol-inositol 3-phosphatidyltransferase (EC 2.7.8.11). ucl.ac.ukuniprot.orggenecards.org PIS catalyzes the condensation of myo-inositol with cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG), resulting in the formation of phosphatidylinositol and cytidine monophosphate (CMP). nih.govwikipedia.org This reaction is the committed step in the de novo synthesis of PI, which is not only a structural component of membranes but also the precursor for a family of critical signaling lipids. ucl.ac.ukproquest.com

Once synthesized, phosphatidylinositol (PI) becomes the substrate for a multitude of lipid kinases that phosphorylate the inositol headgroup at the 3, 4, and 5 hydroxyl positions. nih.govmedlink.com This reversible phosphorylation generates seven distinct phosphoinositide species (also called PIs or PPIs), including well-known signaling molecules like phosphatidylinositol 4-phosphate (PI(4)P) and phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.gov

These phosphoinositides are low-abundance but critically important lipids found in the cytoplasmic leaflet of cellular membranes. nih.gov They function as docking sites for a wide range of proteins, thereby regulating virtually all aspects of cell life, including signal transduction, membrane trafficking, ion channel function, and cytoskeletal organization. nih.gov The specific phosphoinositide composition of a membrane helps to define the identity and function of that organelle. nih.gov Therefore, the initial synthesis of D-myo-Inositol-3-phosphate is essential for providing the foundational block for this entire class of indispensable membrane constituents. proquest.comnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| D-myo-Inositol-3-phosphate | Ins3P |

| myo-inositol | Ins |

| D-glucose-6-phosphate | G6P |

| Inositol monophosphatase | IMPase |

| Inositol 1,4,5-trisphosphate | Ins(1,4,5)P3 |

| Inositol 1,3,4-trisphosphate | Ins(1,3,4)P3 |

| Inositol polyphosphate multikinase | IPMK |

| Inositol-tetrakisphosphate 1-kinase | ITPK1 |

| Inositol-pentakisphosphate 2-kinase | IPPK |

| Inositol pentakisphosphate | InsP5 |

| Inositol hexakisphosphate | InsP6 |

| Inositol pyrophosphates | PP-InsPs |

| Inositol hexakisphosphate kinase | IP6K |

| Diphosphoinositol pentakisphosphate kinase | PPIP5K |

| Inositol heptakisphosphate | InsP7 |

| Inositol octakisphosphate | InsP8 |

| Phosphatidylinositol | PI |

| Phosphatidylinositol Synthase | PIS |

| Cytidine diphosphate-diacylglycerol | CDP-DAG |

| Cytidine monophosphate | CMP |

| Phosphatidylinositides | PIs / PPIs |

| Phosphatidylinositol 4-phosphate | PI(4)P |

| Phosphatidylinositol 4,5-bisphosphate | PI(4,5)P2 |

Involvement in Phytic Acid (Inositol Hexakisphosphate) Biosynthesis

The biosynthesis of phytic acid, the primary storage form of phosphorus in plant seeds, is a complex, multi-step process. D-myo-Inositol-3-phosphate stands at the very beginning of this pathway, originating from the isomerization of D-glucose-6-phosphate, a reaction catalyzed by the enzyme D-myo-inositol-3-phosphate synthase (MIPS). nih.govnih.gov The expression of the gene encoding MIPS is notably high in tissues where phytic acid synthesis is active, such as in developing seeds. nih.govnih.gov

Following its synthesis, the metabolic route of D-myo-Inositol-3-phosphate towards phytic acid involves a critical dephosphorylation step. The enzyme inositol monophosphate phosphatase (IMP) hydrolyzes D-myo-Inositol-3-phosphate to yield free myo-inositol. nih.gov This step is significant as it also plays a role in the synthesis of other important metabolites, indicating a key branch point in cellular metabolism. nih.gov

The newly formed myo-inositol is then re-phosphorylated, initiating a cascade of phosphorylation events. This initial phosphorylation is carried out by myo-inositol kinase (MIK), an enzyme that has been demonstrated to be essential for phytic acid biosynthesis in developing seeds. nih.govnih.gov The importance of MIK is underscored by the observation that mutations in the gene encoding this enzyme lead to a significant reduction in phytic acid content and an accumulation of myo-inositol in seeds. nih.gov

The subsequent conversion of myo-inositol monophosphates to the fully phosphorylated phytic acid is accomplished through the sequential action of a series of inositol phosphate kinases. While the precise sequence and the full cast of enzymes can vary between organisms, research in various model systems, including plants and the slime mold Dictyostelium, has illuminated the general progression. nih.gov

Two primary pathways for phytic acid biosynthesis have been proposed in plants: a lipid-dependent pathway and a lipid-independent pathway. The metabolic fate of D-myo-Inositol-3-phosphate is central to the lipid-independent pathway, which is predominant in seeds. nih.gov This pathway involves the stepwise phosphorylation of the inositol ring.

Key enzyme families implicated in this phosphorylation cascade include the inositol polyphosphate kinases (IPKs) and the inositol tris/tetrakisphosphate kinases (ITPKs). nih.gov For instance, in Dictyostelium, a series of soluble ATP-dependent kinases catalyze the formation of phytic acid through a series of phosphorylated intermediates. nih.gov

Table 1: Intermediates in the Phytic Acid Biosynthesis Pathway in Dictyostelium

| Intermediate Compound |

| D-myo-Inositol-3-phosphate |

| myo-Inositol |

| Inositol 3-phosphate (Ins(3)P) |

| Inositol 3,6-bisphosphate (Ins(3,6)P₂) |

| Inositol 3,4,6-trisphosphate (Ins(3,4,6)P₃) |

| Inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄) |

| Inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P₅) |

| Inositol hexakisphosphate (Phytic Acid) |

| Data derived from studies on the cellular slime mold Dictyostelium. nih.gov |

In plants, specific kinases have been identified that carry out these sequential phosphorylations. For example, in Arabidopsis thaliana, two inositol polyphosphate kinases, AtIpk2α and AtIpk2β, have been shown to sequentially phosphorylate inositol 1,4,5-trisphosphate (I(1,4,5)P₃) to generate inositol 1,3,4,5,6-pentakisphosphate (I(1,3,4,5,6)P₅). nih.gov These kinases exhibit broad substrate specificity, enabling them to participate in multiple routes for the synthesis of higher inositol polyphosphates. nih.govnih.gov

The final step in the pathway, the phosphorylation of inositol pentakisphosphate to inositol hexakisphosphate, is catalyzed by an inositol pentakisphosphate 2-kinase. The complexity of the pathway is further highlighted by the existence of multiple isoforms of these kinases, with distinct expression patterns and potentially different regulatory roles.

Table 2: Key Enzymes in the Phytic Acid Biosynthesis Pathway

| Enzyme | Abbreviation | Substrate(s) | Product(s) |

| D-myo-Inositol-3-phosphate synthase | MIPS | D-Glucose-6-phosphate | D-myo-Inositol-3-phosphate |

| Inositol monophosphate phosphatase | IMP | D-myo-Inositol-3-phosphate | myo-Inositol |

| myo-Inositol kinase | MIK | myo-Inositol | myo-Inositol monophosphates |

| Inositol polyphosphate 6-/3-/5-kinases | Ipk2 | Inositol trisphosphates, Inositol tetrakisphosphates | Inositol pentakisphosphates |

| Inositol 1,3,4,5,6-pentakisphosphate 2-kinase | IPK1 | Inositol 1,3,4,5,6-pentakisphosphate | Inositol hexakisphosphate (Phytic Acid) |

| This table represents a simplified overview of the key enzymatic steps. |

The intricate regulation of these enzymatic steps ensures the timely and localized accumulation of phytic acid, primarily during seed development, where it serves as a vital phosphorus reserve for the germinating embryo. The journey from a simple sugar phosphate to the complex structure of phytic acid underscores the elegance and efficiency of cellular metabolic networks.

Biological Functions and Cellular Roles of D Myo Inositol 3 Phosphate and Its Derivatives

Signal Transduction Mechanisms

The derivatives of D-myo-Inositol-3-phosphate are integral components of cellular signal transduction, translating extracellular stimuli into intracellular responses. This family of molecules acts through a variety of mechanisms to control cellular behavior and maintain homeostasis.

Role as a Second Messenger Precursor in Inositol (B14025) Phosphate (B84403) Signaling

D-myo-Inositol-3-phosphate is a fundamental precursor to the inositol phosphate (InsP) family of molecules, which act as critical second messengers in cellular signaling. frontiersin.org Following its synthesis, D-myo-Inositol-3-phosphate is dephosphorylated to myo-inositol, which is then utilized to create phosphatidylinositol (PtdIns) in cellular membranes. nih.govpnas.org This membrane-bound lipid can be sequentially phosphorylated to form polyphosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2).

Upon stimulation of cell surface receptors by hormones or neurotransmitters, the enzyme phospholipase C (PLC) is activated and hydrolyzes PIP2. nih.govnih.gov This enzymatic cleavage generates two potent second messengers: the membrane-bound diacylglycerol (DAG) and the soluble D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3 or IP3). nih.govfrontiersin.org IP3 then diffuses through the cytoplasm to propagate the signal. D-myo-Inositol-3-phosphate itself can also be generated through the dephosphorylation of more highly phosphorylated inositols, highlighting its central role in the inositol phosphate metabolic network. frontiersin.org

Indirect Regulation of Intracellular Calcium Mobilization

A primary function of the inositol phosphate signaling pathway is the precise control of intracellular calcium (Ca²⁺) concentrations. D-myo-Inositol-3-phosphate indirectly orchestrates this process by serving as the ultimate precursor to D-myo-inositol 1,4,5-trisphosphate (IP3). nih.govgenome.jp Once generated from the hydrolysis of PIP2, IP3 acts as a direct ligand for specific receptors, known as IP3 receptors (IP3Rs), which are calcium channels located on the membrane of intracellular stores, primarily the endoplasmic reticulum (ER). nih.govfrontiersin.orgwikipedia.org

The binding of IP3 to its receptor induces a conformational change that opens the channel, allowing for the rapid release of stored Ca²⁺ from the ER lumen into the cytoplasm. nih.govrsc.org This transient spike in cytosolic Ca²⁺ concentration is a ubiquitous signaling mechanism that activates a multitude of cellular processes, including enzyme activation, gene transcription, and muscle contraction. nih.govgenome.jp The signaling is terminated by the metabolic inactivation of IP3, either through dephosphorylation or further phosphorylation. genome.jp Research has also demonstrated that synthetic, phosphatase-resistant analogues of inositol trisphosphate can effectively mobilize intracellular calcium, confirming the central role of this molecular structure in Ca²⁺ release. biologists.com

Crosstalk with Major Cellular Signaling Pathways

The influence of D-myo-Inositol-3-phosphate and its derivatives extends to intricate crosstalk with key signaling networks that regulate cellular metabolism, growth, and survival.

Insulin (B600854) Signaling: Inositols and their phosphorylated derivatives are recognized as important mediators of insulin action. nih.govresearchgate.net They have been shown to improve insulin sensitivity and counteract insulin resistance. nih.gov The signaling cascade initiated by bradykinin, which can enhance insulin sensitivity, involves the hydrolysis of inositol phosphates. Myo-inositol, derived from D-myo-Inositol-3-phosphate, has been associated with the downregulation of inflammatory signals like IL-6/phospho-STAT3, which are linked to insulin resistance.

Growth Factor Responses: Myo-inositol is a key component in the signal transduction pathways initiated by various growth factors. The activation of kinin receptors, for example, stimulates mitogen-activated protein kinases (MAPKs), a central pathway in cellular growth and proliferation, and this process involves inositol phosphate hydrolysis.

AMPK and mTOR Signaling: The inositol phosphate network is deeply integrated with the AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) pathways, which are master regulators of cellular energy status and growth. Inositol phosphate signaling participates in the regulation of both AMPK and mTOR. pnas.org Research has shown that multiple inositol phosphate species, including IP3, IP4, IP5, and IP6, can directly enhance the kinase activity of mTOR and its complex mTORC1. Furthermore, inositol polyphosphate multikinase (IPMK), an enzyme in the inositol phosphate pathway, acts as a physiological cofactor for mTORC1, stabilizing the complex and enabling its activation by amino acids. This interaction links nutrient sensing directly to the inositol signaling network.

| Signaling Pathway | Role of Inositol Phosphate Derivatives | Key Research Findings |

|---|---|---|

| Insulin Signaling | Mediate insulin action and improve insulin sensitivity. | Myo-inositol is associated with suppressed IL-6/phospho-STAT3 signaling, which is linked to insulin resistance. Inositol phosphoglycans act as second messengers in insulin signaling. researchgate.net |

| Growth Factor Responses | Participate in signal transduction from growth factor receptors. | Kinin receptor activation stimulates MAPK pathways via inositol phosphate hydrolysis. |

| AMPK Signaling | Participate in the regulation of AMPK, a key cellular energy sensor. | Inositol phosphate signaling is involved in the hierarchical activation of different cellular pools of AMPK. pnas.org |

| mTOR Signaling | Act as direct activators and essential cofactors for mTORC1. | Inositol phosphates (IP3-IP6) directly enhance mTORC1 kinase activity in vitro. Inositol polyphosphate multikinase (IPMK) stabilizes the mTORC1 complex. |

Influence on Ion Channel Activity and Neurotransmitter Release

The derivatives of D-myo-Inositol-3-phosphate exert significant control over neuronal communication by modulating the activity of ion channels and the machinery of neurotransmitter release.

Ion Channel Activity: Phosphoinositides, particularly PIP2, are critical regulators of a wide variety of ion channels. They can act as direct cofactors required for channel function. For instance, the activity of KCNQ potassium channels, which are vital for neuronal excitability, is dependent on plasma membrane PIP2 levels. The IP3-mediated release of intracellular calcium can also indirectly modulate ion channels, as seen in atrioventricular node myocytes where it increases the spontaneous action potential rate. Higher order inositol phosphates have also been implicated in the gating of chloride channels. wikipedia.org

Neurotransmitter Release: The synaptic vesicle cycle, which underlies neurotransmitter release, is tightly regulated by phosphoinositides. frontiersin.org PIP2, synthesized from the myo-inositol pool, is essential at multiple stages of neuroexocytosis. It is required at the presynaptic active zone for the proper docking and fusion of synaptic vesicles with the plasma membrane. nih.gov Following fusion, PIP2 plays a key role in initiating the retrieval of the vesicle membrane via clathrin-mediated endocytosis. nih.gov

Furthermore, higher inositol polyphosphates, such as 5-diphosphoinositol pentakisphosphate (5-IP7), function as potent regulators of this process. Studies have shown that 5-IP7 inhibits synaptic vesicle exocytosis. frontiersin.orgbiologists.com This inhibitory action is mediated through its direct binding to synaptotagmin (B1177969) 1, the primary Ca²⁺ sensor that triggers vesicle fusion. frontiersin.org Therefore, the metabolic pathway originating with D-myo-Inositol-3-phosphate produces a spectrum of molecules that both facilitate and fine-tune the release of neurotransmitters at the synapse.

Membrane Dynamics and Endomembrane Function

Beyond its role in signaling, the myo-inositol backbone provided by D-myo-Inositol-3-phosphate is a fundamental building block for phospholipids (B1166683) that are essential for the structure and function of cellular membranes.

Contribution to Membrane Biogenesis and Vesicle Trafficking

Myo-inositol, derived from D-myo-Inositol-3-phosphate, is a crucial substrate for the synthesis of phosphatidylinositol (PtdIns) and its various phosphorylated forms, the phosphoinositides (PIs). nih.gov These lipids are key components of cellular membranes and are indispensable for membrane biogenesis and the dynamic process of vesicle trafficking. nih.gov

Phosphoinositides act as lipid-based signals that define the identity of specific organelles and membrane domains. They do so by recruiting and activating effector proteins that are involved in processes like vesicular budding and membrane fusion. For example, phosphatidylinositol 3-phosphate (PI(3)P), a direct derivative of PtdIns, is a hallmark of early endosomes and is essential for regulating endosomal trafficking and autophagy. The tight regulation of phosphoinositide synthesis and turnover is therefore critical for maintaining the structural integrity of the endomembrane system and ensuring the fidelity of transport pathways between cellular compartments. Depletion of the myo-inositol pool has been shown to disrupt membrane trafficking, underscoring the foundational role of D-myo-Inositol-3-phosphate in these essential cellular functions. nih.gov

| Phosphoinositide | Location | Function in Vesicle Trafficking | Reference |

|---|---|---|---|

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Plasma Membrane | Regulates synaptic vesicle exocytosis (docking/fusion) and endocytosis (clathrin coat nucleation). | nih.gov |

| Phosphatidylinositol 3-phosphate (PI(3)P) | Early Endosomes, Autophagosomes | Essential for endosomal dynamics, sorting, and autophagy. Recruits effector proteins with FYVE and PX domains. | |

| Phosphatidylinositol 4-phosphate (PI(4)P) | Golgi Apparatus | Involved in transporting secretory vesicles from the Golgi. |

Roles in Organelle Labeling and Cytoskeletal Remodeling

The derivatives of D-myo-Inositol-3-phosphate, particularly the various phosphorylated forms of phosphatidylinositol (PtdIns) known as phosphoinositides (PIs), are crucial for cytoskeletal rearrangements, membrane trafficking, and the labeling of organelles. nih.gov These molecules act as signaling lipids that recruit specific proteins to the surfaces of organelles, thereby defining their identity and function. For instance, distinct PI species are enriched in the membranes of different organelles, where they contribute to the dynamic processes of vesicle formation, fusion, and transport.

Phosphoinositides are also central to the regulation of the actin cytoskeleton. By interacting with a variety of actin-binding proteins, they can modulate the assembly and disassembly of actin filaments. This regulation is vital for numerous cellular processes that depend on cytoskeletal dynamics, such as cell migration, cytokinesis, and the maintenance of cell shape. nih.gov

Cellular Homeostasis and General Regulation

D-myo-Inositol-3-phosphate and its derivatives are deeply integrated into the maintenance of cellular homeostasis and the regulation of fundamental cellular processes.

Involvement in Osmoregulation and Cellular Stress Responses

Myo-inositol, derived from D-myo-Inositol-3-phosphate, plays a significant role in osmoregulation, helping cells to adapt to changes in the osmotic environment. nih.govnih.gov In response to hypertonic stress, some cells accumulate myo-inositol, which acts as a compatible osmolyte to balance intracellular and extracellular osmolarity without perturbing cellular functions. nih.gov

Furthermore, the depletion of myo-inositol has been shown to trigger cellular stress responses. nih.gov For example, in the absence of sufficient inositol, cells can activate pathways associated with nutrient stress and autophagy. nih.govbiorxiv.org In plants, a deficiency in myo-inositol can lead to the accumulation of anthocyanidin, a pigment associated with stress conditions. nih.gov

Coordination of Energy Metabolism and Nutrient Sensing

Inositol phosphates are emerging as key coordinators of cellular energy metabolism and nutrient sensing. nih.gov They are involved in signaling pathways that regulate glucose and lipid metabolism. nih.gov For instance, inositol pyrophosphates, which are derivatives of inositol phosphates, have been shown to influence glycolysis and mitochondrial function, thereby impacting cellular energy levels. nih.gov

The inositol phosphate system is connected with major metabolic regulators like AMP-activated protein kinase (AMPK) and mTOR, which are central to sensing cellular energy status and nutrient availability. nih.gov This connection allows cells to adjust their metabolic processes in response to changes in nutrient levels.

Participation in Chromatin Remodeling and Gene Expression Regulation

Inositol and its phosphorylated derivatives have been implicated in the regulation of gene expression. nih.gov They can influence the transcription of numerous genes, including those involved in lipid biosynthesis. nih.gov Some inositol phosphates have been found to be involved in chromatin remodeling, a process that controls the accessibility of DNA to the transcriptional machinery. This suggests a direct role for these molecules in modulating gene expression at the epigenetic level.

Impact on Cell Growth, Viability, and Survival

The availability of D-myo-Inositol-3-phosphate and its downstream products is critical for cell growth, viability, and survival. nih.gov Myo-inositol is an essential metabolite for cell proliferation, and its depletion can lead to a loss of viability and cell death, a phenomenon termed "inositol-less death". nih.govnih.gov This underscores the fundamental importance of the inositol synthesis pathway for maintaining basic cellular functions. Studies have shown that the absence of supplemental inositol in cells with a knockout of the MIPS gene leads to a significant decrease in viability after a few days. biorxiv.org

Roles in Plant Development and Physiology

In the realm of plant biology, D-myo-Inositol-3-phosphate and its derivatives are indispensable for a multitude of developmental and physiological processes. nih.govnih.govoup.com

Myo-inositol, synthesized from D-myo-Inositol-3-phosphate, is a precursor for a vast array of molecules with diverse functions in plants. nih.gov It is a key component in the biosynthesis of the plant cell wall through its conversion to glucuronic acid, a building block of polysaccharides. nih.govlebanonturf.com

Furthermore, myo-inositol is crucial for phosphate storage in seeds in the form of phytic acid (inositol hexakisphosphate), which serves as the primary phosphorus reserve for the germinating seedling. nih.govlebanonturf.com It is also involved in signal transduction, stress protection (e.g., against salinity), and the regulation of hormonal homeostasis, including the storage and transport of the plant hormone auxin. nih.govlebanonturf.com

Genetic studies in Arabidopsis thaliana have demonstrated the critical role of myo-inositol synthesis in embryogenesis. nih.govoup.com Mutations in the genes encoding MIPS can lead to severe defects in embryo development, including lethality, highlighting the essential nature of this pathway for proper plant development. nih.govoup.com The expression of MIPS genes is often highest in developing seeds, further emphasizing the importance of myo-inositol during this critical stage. oup.comresearchgate.net

Table 1: Key Biological Functions of D-myo-Inositol-3-phosphate and its Derivatives

| Biological Process | Specific Role of Inositol Derivatives | Key Molecules Involved |

| Organelle Labeling | Defining organelle identity and function through recruitment of specific proteins. | Phosphoinositides (PIs) |

| Cytoskeletal Remodeling | Modulation of actin filament assembly and disassembly. | Phosphoinositides (PIs) |

| Osmoregulation | Acting as a compatible osmolyte to balance cellular osmolarity. | myo-Inositol |

| Cellular Stress Response | Activation of stress signaling pathways upon depletion. | myo-Inositol |

| Energy Metabolism | Regulation of glycolysis and mitochondrial function. | Inositol pyrophosphates |

| Nutrient Sensing | Integration with central metabolic regulators like AMPK and mTOR. | Inositol phosphates |

| Gene Expression | Influence on transcription and chromatin remodeling. | Inositol phosphates |

| Cell Growth and Survival | Essential for cell proliferation and viability. | myo-Inositol |

| Plant Cell Wall Biosynthesis | Precursor for polysaccharides. | Glucuronic acid (from myo-Inositol) |

| Phosphate Storage in Seeds | Primary form of phosphorus storage. | Phytic acid (Inositol hexakisphosphate) |

| Plant Hormone Regulation | Storage and transport of auxin. | myo-Inositol-auxin conjugates |

| Plant Development | Essential for proper embryogenesis. | myo-Inositol |

Essentiality for Auxin-Regulated Embryogenesis

The proper development of a plant embryo is a complex and tightly regulated process, heavily reliant on the hormone auxin. D-myo-inositol-3-phosphate, as the precursor to myo-inositol, is fundamental to this process through its role in phosphatidylinositol (PtdIns) synthesis. PtdIns and its phosphorylated derivatives, known as phosphoinositides, are essential components of cellular membranes and are crucial for endomembrane structure and trafficking. nih.govnih.gov

Research in Arabidopsis thaliana has demonstrated that the coordinated expression of multiple MIPS genes is necessary for normal embryo pattern formation. nih.gov Disruption of these genes leads to a depletion of myo-inositol, which in turn impairs the synthesis of PtdIns. nih.gov This disruption of the phosphatidylinositol metabolism affects membrane trafficking, leading to altered distribution and localization of auxin within the developing embryo. nih.govnih.gov Specifically, the subcellular localization of the auxin efflux carrier PIN1 is altered in mutants with deficient MIPS activity. proquest.com The resulting aberrant auxin gradients mimic the phenotypes observed in auxin-related mutants, highlighting the critical link between myo-inositol biosynthesis and auxin-regulated embryogenesis. nih.govproquest.com

| Gene | Organism | Effect of Mutation | Reference |

| MIPS1, MIPS2, MIPS3 | Arabidopsis thaliana | Double and triple mutants exhibit embryo lethality and abnormal embryo patterning. | nih.gov |

| PHOSPHATIDYLINOSITOL SYNTHASE2 | Arabidopsis thaliana | Overexpression partially rescues defects in mips mutants. | nih.gov |

Function in Seed Development and Phosphorus Storage

During seed development, a significant portion of the plant's phosphorus is stored in the form of phytic acid (myo-inositol hexakisphosphate or InsP6). nih.govhealthline.comwikipedia.org D-myo-inositol-3-phosphate is the direct precursor for the myo-inositol that is sequentially phosphorylated to form phytic acid. nih.gov This process is particularly active in developing seeds, where high levels of MIPS expression are observed. nih.govnih.gov

Phytic acid accumulates in protein bodies within the seed and serves as a reservoir of phosphorus, cations, and myo-inositol that will be utilized during germination and early seedling growth. nih.govwikipedia.org Upon germination, phytase enzymes hydrolyze phytic acid, releasing inorganic phosphate and myo-inositol to support the growing seedling. nih.gov The synthesis of phytic acid is a crucial aspect of seed maturation, ensuring the nutrient reserves necessary for successful establishment of the next generation.

| Compound | Storage Form | Location in Seed | Function | Reference |

| Phytic Acid (InsP6) | Primary phosphorus store | Protein bodies/globoids | Provides phosphorus, cations, and myo-inositol upon germination. | nih.govwikipedia.org |

Contribution to Cell Wall Biogenesis and Structure

Myo-inositol, derived from D-myo-inositol-3-phosphate, is a key precursor in the biosynthesis of certain components of the plant cell wall. nih.gov Specifically, myo-inositol can be oxidized to D-glucuronic acid, which is a fundamental building block of pectin (B1162225) and hemicellulose, two major polysaccharide components of the plant cell wall. nih.govnih.gov This metabolic pathway connects inositol metabolism directly to the structural integrity of the plant.

| Precursor | Derived Cell Wall Component | Function of Component | Reference |

| myo-Inositol | D-Glucuronic Acid | Building block of pectin and hemicellulose. | nih.govnih.gov |

Enzymatic Regulation and Molecular Interactions of D Myo Inositol 3 Phosphate Pathway Components

Post-Translational Modifications of MIPS

Myo-inositol-3-phosphate synthase (MIPS), the enzyme responsible for the rate-limiting step in the de novo synthesis of inositol (B14025), is subject to post-translational modifications (PTMs) that modulate its activity. nih.govwikipedia.orgnih.govthermofisher.com These modifications, particularly phosphorylation, provide a rapid and reversible mechanism to control the flux of glucose-6-phosphate into the inositol pathway. nih.govwikipedia.org

Phosphorylation-Dependent Regulation of MIPS Activity

Phosphorylation is a key post-translational modification that regulates the activity of myo-inositol-3-phosphate synthase (MIPS). nih.govresearchgate.net Studies in both yeast and humans have demonstrated that MIPS is a phosphoprotein, and its phosphorylation status directly impacts its enzymatic function. nih.gov This regulatory mechanism is crucial for maintaining inositol homeostasis within the cell. nih.govresearchgate.net

The phosphorylation of MIPS can have both inhibitory and, in some contexts, activating effects on its catalytic activity. nih.gov For instance, the mood-stabilizing drug valproate has been shown to indirectly inhibit MIPS by increasing its phosphorylation, leading to a decrease in inositol-3-phosphate production. nih.govresearchgate.net This suggests that phosphorylation can serve as a brake on inositol synthesis. nih.gov The regulation of MIPS through phosphorylation highlights a sophisticated control system that fine-tunes the production of inositol and its derivatives in response to cellular needs and external stimuli. nih.govnih.gov This level of control is essential given the central role of inositol phosphates in a myriad of cellular processes. wikipedia.org

Identification and Functional Significance of MIPS Phosphorylation Sites

Mass spectrometry has been instrumental in identifying specific phosphorylation sites on MIPS. nih.govresearchgate.net In yeast MIPS, five phosphosites have been identified, with three of these sites being conserved in the human enzyme. nih.gov The functional significance of these sites has been investigated through site-directed mutagenesis studies, where serine residues were replaced with either alanine (B10760859) (to prevent phosphorylation) or aspartate (to mimic phosphorylation). nih.govresearchgate.net

These studies have revealed that phosphorylation at specific residues can either inhibit or, in some cases, be critical for MIPS activity. nih.gov For example, in yeast, phosphomimetic mutations at Ser-184 and Ser-374 (corresponding to Ser-279 and Ser-357 in human MIPS) led to decreased enzyme activity, suggesting an inhibitory role for phosphorylation at these sites. nih.gov Conversely, a double mutant where these two sites were rendered non-phosphorylatable (S184A/S374A) resulted in increased MIPS activity. researchgate.net This indicates that dephosphorylation at these sites can enhance enzyme function. nih.gov The identification and functional characterization of these phosphorylation sites provide a molecular basis for understanding how MIPS activity is dynamically regulated in response to cellular signals. nih.govresearchgate.net

| Organism | Phosphorylation Site | Effect of Phosphorylation on Activity | Reference |

| Yeast | Ser-184 | Inhibitory | nih.gov |

| Yeast | Ser-296 | Critical for activity | nih.gov |

| Yeast | Ser-374 | Inhibitory | nih.gov |

| Human | Ser-177 | Critical for activity | nih.gov |

| Human | Ser-279 | Inhibitory | nih.gov |

| Human | Ser-357 | Inhibitory | nih.gov |

Enzymes Governing Inositol Phosphate (B84403) Interconversions

The cellular pool of inositol phosphates is dynamically regulated by a suite of kinases and phosphatases that add or remove phosphate groups from the inositol ring. nih.gov These enzymes exhibit remarkable specificity, ensuring the precise generation and degradation of various inositol phosphate isomers, each with distinct signaling roles.

Inositol Polyphosphate 4-Phosphatases and their Specificity

Inositol polyphosphate 4-phosphatases are a class of enzymes that specifically remove the phosphate group from the 4-position of the inositol ring in various inositol polyphosphates. nih.govnih.gov A key member of this family is inositol polyphosphate 4-phosphatase type II (INPP4B). nih.gov INPP4B plays a crucial role in phosphoinositide signaling by dephosphorylating phosphatidylinositol 3,4-bisphosphate (PtdIns(3,4)P2) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P). nih.govwustl.edu This action terminates signals generated by PI 3-kinases at the plasma membrane. wustl.edu

The specificity of these phosphatases is critical for their function. For instance, the type Iα inositol polyphosphate 4-phosphatase demonstrates distinct roles based on its subcellular localization; it generates PtdIns(3)P on endosomal membranes while terminating PtdIns(3,4)P2 signals at the plasma membrane. wustl.edu This spatial regulation of activity highlights the sophisticated control mechanisms governing inositol phosphate signaling.

Other Relevant Inositol Polyphosphate Phosphatases

Beyond the 4-phosphatases, a diverse array of other inositol polyphosphate phosphatases contributes to the intricate web of inositol phosphate metabolism. These can be broadly categorized based on the position of the phosphate they remove from the inositol ring, such as 3-phosphatases and 5-phosphatases. nih.gov

Inositol Polyphosphate 5-Phosphatases: This family of enzymes removes the phosphate group from the 5-position of the inositol ring. nih.govacs.org They act on substrates like inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) and phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). acs.org

Multiple Inositol Polyphosphate Phosphatase (MINPP1): This enzyme is notable for its ability to dephosphorylate higher inositol polyphosphates, such as inositol pentakisphosphate (InsP5) and inositol hexakisphosphate (InsP6), to lower inositol polyphosphates. nih.gov Interestingly, MINPP1 is primarily located in the endoplasmic reticulum, suggesting a compartmentalized regulation of inositol phosphate metabolism. nih.gov

Inositol Monophosphatase (IMPase): This enzyme acts at the final step of the pathway, dephosphorylating inositol monophosphates to produce myo-inositol. wikipedia.org It sits (B43327) at the convergence of the de novo synthesis pathway and the recycling pathway from phosphoinositide signaling. wikipedia.org

The coordinated action of these various phosphatases ensures the appropriate levels of different inositol phosphate messengers, thereby regulating a multitude of cellular processes including cell growth, apoptosis, and vesicle trafficking. wikipedia.orgnih.gov

Protein-Ligand and Protein-Protein Interactions

The biological functions of D-myo-Inositol-3-phosphate and its derivatives are mediated through their interactions with specific protein targets. These interactions can be either direct binding of the inositol phosphate ligand to a protein or through protein-protein interactions that are modulated by the presence of these signaling molecules.

Databases such as the MIPS mammalian protein-protein interaction (MPPI) database serve as valuable resources for identifying and characterizing these interactions. nih.govoup.comoup.comdknet.org These databases are curated from experimental evidence and provide a framework for understanding the complex networks that govern cellular processes. oup.comdknet.org For example, the interaction of inositol phosphates with proteins containing specific domains, such as the SPX domain, has been shown to be important in regulating processes like phosphate homeostasis. mdpi.com Furthermore, the study of protein-protein interactions involving enzymes of the inositol phosphate pathway, such as MIPS, can reveal regulatory complexes and downstream effector pathways. nih.govnih.gov The investigation of these molecular interactions is crucial for elucidating the precise mechanisms by which D-myo-Inositol-3-phosphate and other inositol phosphates exert their physiological effects. acs.org

Advanced Research Methodologies and Analytical Approaches for D Myo Inositol 3 Phosphate Research

Genetic Manipulation and Mutagenesis Strategies (e.g., gene knockout, knockdown, overexpression systems)

Genetic manipulation is a cornerstone for understanding the function of D-myo-Inositol-3-phosphate by altering the expression of key enzymes in its metabolic pathway. The primary enzyme targeted is D-myo-inositol-3-phosphate synthase (MIPS), also known as Ino1, which catalyzes the conversion of D-glucose-6-phosphate to D-myo-inositol-3-phosphate, the first committed step in myo-inositol synthesis. core.ac.uknih.gov

Gene Knockout and Knockdown: Creating cell lines or model organisms that lack a functional MIPS gene (knockout) is a powerful strategy to probe the consequences of abolished de novo inositol (B14025) synthesis.

Human Cells: Knockout of the ISYNA1 gene, which encodes MIPS, in human HEK293T cells results in a cell line that cannot synthesize its own inositol. nih.gov These cells exhibit an "inositol-less death" phenotype when deprived of external inositol, confirming the essential role of this pathway for cell viability. nih.gov

Simple Eukaryotes: In the social amoeba Dictyostelium discoideum, knocking out the ino1 gene leads to inositol auxotrophy. nih.gov When these mutant cells are deprived of inositol, they exhibit a rapid reduction in cellular inositol levels, triggering autophagy and defects in cytokinesis and cell adhesion. nih.gov

Fruit Flies: In Drosophila melanogaster, eliminating the activity of myo-inositol oxygenase (MIOX), an enzyme involved in inositol catabolism, through genetic insertion results in developmental defects and pupal lethality. mdpi.com The use of RNA interference (RNAi) to achieve a less severe "knockdown" of MIOX mRNA levels also leads to significant metabolic changes, including reduced obesity and hemolymph glucose. mdpi.com

Overexpression Systems: Conversely, increasing the expression of MIPS allows researchers to study the effects of elevated inositol production. In transgenic Arabidopsis thaliana plants engineered to overexpress the gene for D-myo-inositol-3-phosphate synthase, researchers observed a more than four-fold increase in both the enzyme's activity and the level of free myo-inositol compared to wild-type plants. core.ac.uknih.gov This approach is crucial for investigating whether enhancing the inositol pathway can confer specific traits, such as stress tolerance. core.ac.uk Despite the significant increase in inositol levels, these transgenic plants showed no major changes in phenotype under normal conditions, suggesting that manipulating this single step may not be sufficient to engineer complex traits like salt tolerance. core.ac.uknih.gov

Table 1: Examples of Genetic Manipulation in Inositol Phosphate (B84403) Research

| Strategy | Model Organism/Cell Line | Gene Targeted | Key Findings | Reference |

|---|---|---|---|---|

| Gene Knockout | Human HEK293T Cells | ISYNA1 (MIPS) | Generated an inositol-auxotrophic cell line; inositol depletion led to changes in phospholipid metabolism and activation of stress signaling pathways. | nih.gov |

| Gene Knockout | Dictyostelium discoideum | ino1 (MIPS) | Resulted in inositol auxotrophy; inositol depletion induced autophagy and broad metabolic changes. | nih.gov |

| Gene Disruption | Drosophila melanogaster | MIOX | Caused pupal lethality and developmental defects, highlighting the importance of inositol catabolism. | mdpi.com |

| Gene Knockdown | Drosophila melanogaster | MIOX (via RNAi) | Reduced obesity and hemolymph glucose levels, linking inositol metabolism to systemic energy balance. | mdpi.com |

Biochemical Assays for Enzyme Activity and Reaction Kinetics

Biochemical assays are essential for quantifying the activity of enzymes involved in the metabolism of D-myo-Inositol-3-phosphate and for studying their reaction kinetics. The two primary enzymes of interest are D-myo-inositol-3-phosphate synthase (MIPS) and myo-inositol monophosphatase (IMP), which catalyzes the dephosphorylation of D-myo-inositol-3-phosphate to myo-inositol.

D-myo-inositol-3-phosphate synthase (MIPS): The activity of MIPS is determined by measuring its catalytic conversion of D-glucose 6-phosphate into 1D-myo-inositol 3-phosphate. ebi.ac.uk This reaction requires NAD+ as a cofactor. ebi.ac.uk Assays can be designed to measure the consumption of the substrate or the production of the product over time.

myo-Inositol Monophosphatase (IMP): The kinetics of IMP are often studied in detail to understand its regulation.

Substrate Specificity: Assays using various substrates, such as D,L-inositol 1-phosphate and the artificial substrate 4-nitrophenyl phosphate, reveal the enzyme's specificity. theadl.com For instance, bovine IMP is highly selective for inositol 1-phosphate over the aromatic substrate. theadl.com

Metal Ion Dependence: IMP activity is critically dependent on metal ions like Mg2+, which acts as an essential activator. theadl.com Kinetic assays are used to determine how the reaction rate changes with varying concentrations of Mg2+, often revealing complex activation kinetics. theadl.com

Inhibition Studies: The effects of inhibitors are quantified to understand the enzyme's mechanism. For example, lithium (Li+) and calcium (Ca2+) are known inhibitors of IMP. theadl.com Kinetic studies can determine the type of inhibition (e.g., uncompetitive, non-competitive, competitive) with respect to both the substrate and the activating metal ion. theadl.com Such assays have shown that Li+ acts as an uncompetitive inhibitor with respect to inositol 1-phosphate. theadl.com

A common method for measuring the product of these reactions, inorganic phosphate, can be used to quantify enzyme activity. Alternatively, assays can be coupled to other enzymatic reactions that produce a measurable signal, such as a change in absorbance. nih.gov

Table 2: Kinetic Parameters of Bovine myo-Inositol Monophosphatase

| Substrate | Activating Ion | Kinetic Parameter (kcat) | Inhibitor | Inhibition Type | Reference |

|---|---|---|---|---|---|

| D,L-inositol 1-phosphate | Mg2+ | 26 s⁻¹ | Li+ | Uncompetitive (vs. substrate) | theadl.com |

| D,L-inositol 1-phosphate | Mg2+ | 26 s⁻¹ | Ca2+ | Uncompetitive (vs. substrate) | theadl.com |

| 4-nitrophenyl phosphate | Mg2+ | 1 s⁻¹ | Li+ | Non-competitive (vs. substrate) | theadl.com |

Quantitative Metabolomic Profiling of Inositol Phosphate Species

Analyzing the full spectrum of inositol phosphates (InsPs) in a biological sample is analytically challenging due to the large number of possible isomers, their high polarity, and low abundance. nih.gov Modern metabolomic techniques, particularly those based on mass spectrometry, have become indispensable for the accurate quantification of D-myo-Inositol-3-phosphate and other related species.

Mass Spectrometry-Based Methods:

High-Pressure Liquid Chromatography-Electrospray Ionization Mass Spectrometry (HPLC-ESI-MS): This technique couples the separation power of HPLC with the sensitivity and specificity of mass spectrometry. nih.gov It allows for the simultaneous detection and quantification of the six forms of inositol phosphate (InsP1 to InsP6). nih.gov The method can be applied to a wide range of samples, including plant tissues, and can achieve detection limits as low as 25 picomoles. nih.gov

Capillary Electrophoresis-Electrospray Ionization Mass Spectrometry (CE-ESI-MS): This is a highly sensitive approach for analyzing complex mixtures of InsPs and inositol pyrophosphates (PP-InsPs). nih.gov CE provides excellent separation of these highly charged molecules. Coupling it with MS and using stable isotope-labeled internal standards allows for precise, matrix-independent quantification. nih.gov This method has been successfully used to quantify InsPs in mammalian cell lines and various mouse organs, revealing distinct profiles in the liver, brain, and muscle. nih.govbiorxiv.org

Traditional Methods:

Radiolabeling: A classic approach involves metabolically labeling cells or tissues with tritiated [3H]-myo-inositol. nih.govumn.edu After extraction, the different inositol phosphates are separated, typically by strong anion exchange HPLC (SAX-HPLC), and the radioactivity in each fraction is measured by scintillation counting. nih.gov While sensitive, this method is laborious, expensive, and cannot detect inositol phosphates synthesized endogenously from glucose. nih.gov

Enzymatic Methods: Specific enzymes can be used to quantify certain inositol phosphates, but this approach is less suited for comprehensive profiling compared to mass spectrometry. umn.edu

Table 3: Comparison of Analytical Techniques for Inositol Phosphate Profiling

| Technique | Principle | Advantages | Limitations | Reference |

|---|---|---|---|---|

| CE-ESI-MS | Separation by charge and size in a capillary, followed by mass detection. | High sensitivity, excellent resolution of isomers, allows for stable isotope labeling for absolute quantification. | Requires specialized equipment. | nih.gov |

| HPLC-ESI-MS | Separation by anion exchange chromatography, followed by mass detection. | Robust, quantitative, can detect multiple InsP forms simultaneously. | May have lower resolution for some isomers compared to CE. | nih.gov |

| Radiolabeling with SAX-HPLC | Metabolic labeling with [3H]-inositol, separation by anion exchange, and radioactivity detection. | High sensitivity. | Labor-intensive, expensive, requires radioactivity, blind to de novo synthesized inositol. | nih.govumn.edu |

Transcriptomic and Proteomic Analyses in Inositol Metabolism Studies

To understand the broader impact of D-myo-Inositol-3-phosphate metabolism, researchers employ large-scale transcriptomic and proteomic analyses. These "omics" approaches provide a global view of how changes in inositol levels affect gene expression and protein abundance, revealing connections to other cellular pathways.

Transcriptomics: Transcriptomic analysis, often performed using RNA sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. This has been used to study the cellular response to inositol depletion in ISYNA1-knockout human cells. nih.gov This study identified approximately 300 genes that were responsive to the lack of inositol. Gene enrichment analysis revealed that the most highly upregulated pathways included MAPK signaling and pathways controlling amino acid transport and protein processing, demonstrating that inositol levels are a major metabolic regulator. nih.gov In plants, Northern blot analysis has been used to show that the expression of the MIPS gene is significantly higher in developing seeds compared to other tissues, which aligns with the role of its product in synthesizing phytic acid for phosphorus storage. nih.gov

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels and modifications. Immunoblotting (Western blotting) has been used to confirm that the higher MIPS gene expression in soybean seeds corresponds to a greater accumulation of the MIPS protein. nih.gov More advanced proteogenomic analyses can identify and quantify a vast number of proteins, allowing researchers to reconstruct metabolic pathways. For example, by comparing protein abundance in bacteria grown on myo-inositol versus another sugar, researchers can identify all the enzymes involved in the myo-inositol catabolic pathway. researchgate.net Integrating proteomic data with transcriptomic and metabolomic data provides a more complete picture of the biological system. maastrichtuniversity.nl

Table 4: Examples of 'Omics' Studies in Inositol Metabolism

| 'Omics' Type | Model System | Methodology | Key Findings | Reference |

|---|---|---|---|---|

| Transcriptomics | ISYNA1-KO HEK293T Cells | RNA-Seq | Inositol depletion alters the expression of ~300 genes, upregulating MAPK and ATF4 signaling pathways. | nih.gov |

| Transcriptomics | Soybean (Glycine max) | Northern Blot | MIPS gene expression is highest in immature seeds, correlating with the need for phytic acid synthesis. | nih.gov |

| Proteomics | Soybean (Glycine max) | Immunoblot | MIPS protein accumulation is highest in immature seeds, confirming transcriptomic data. | nih.gov |

Subcellular Localization Techniques (e.g., immunolocalization, fluorescent tagging)

Determining the precise location of enzymes and transporters within the cell is crucial for understanding metabolic pathways. Subcellular localization techniques are used to pinpoint where D-myo-Inositol-3-phosphate is synthesized, dephosphorylated, and where its downstream products act.

Membrane Fractionation: A classic biochemical approach involves disrupting cells and separating the different organelles and membrane systems by centrifugation.

Sucrose Density Gradient Centrifugation: This method separates cellular components based on their density. By collecting fractions from the gradient and assaying them for specific marker enzymes (e.g., NADH-cytochrome c reductase for the endoplasmic reticulum, cytochrome c oxidase for mitochondria), researchers can determine where a protein of interest is located. nih.gov

Free-Flow Electrophoresis: This technique separates membrane vesicles based on their surface charge. nih.gov

Using these fractionation methods, studies in the plant Chenopodium rubrum have clearly demonstrated that the high-affinity binding site for d-myo-inositol 1,4,5-trisphosphate (InsP3), a key signaling molecule derived from the inositol pathway, is concentrated in fractions enriched with endoplasmic reticulum (ER) membranes. nih.gov This finding supports the role of the ER as a primary InsP3-sensitive calcium store in plant cells, similar to its function in animal cells. nih.gov

Immunolocalization and Fluorescent Tagging: These microscopy-based techniques provide visual evidence of a protein's location within an intact cell.

Immunolocalization: This method uses antibodies that specifically recognize the protein of interest (e.g., MIPS). The primary antibody is then detected by a secondary antibody conjugated to a fluorescent dye or an enzyme that produces a colored precipitate. This allows for the visualization of the protein's location using fluorescence or light microscopy.

Fluorescent Tagging: This genetic approach involves fusing the coding sequence of the protein of interest with that of a fluorescent protein, such as Green Fluorescent Protein (GFP). The resulting fusion protein is expressed in cells and can be directly visualized by fluorescence microscopy, revealing its dynamic localization in living cells.

While specific examples for D-myo-Inositol-3-phosphate synthase are not detailed in the provided context, these standard and powerful techniques are broadly applicable for determining the subcellular location of any enzyme or transporter within the inositol metabolic pathway.

Comparative and Evolutionary Aspects of D Myo Inositol 3 Phosphate Metabolism

Evolutionary Conservation of Inositol (B14025) Phosphate (B84403) Metabolism across Eukaryotic Domains

The core machinery for metabolizing inositol phosphates is highly conserved across eukaryotic domains, including plants, yeast, and mammals, indicating its fundamental importance. mdpi.com The initial and rate-limiting step, the conversion of glucose-6-phosphate to D-myo-Inositol-3-phosphate, is catalyzed by myo-inositol-3-phosphate synthase (MIPS). nih.gov This enzyme is found in a wide range of eukaryotes, from single-celled yeast to complex mammals and plants, underscoring its ancient and critical role. nih.govresearchgate.net

Following its synthesis, D-myo-Inositol-3-phosphate can be dephosphorylated to myo-inositol, which serves as a precursor for phosphatidylinositol (PtdIns) synthesis, or it can be further phosphorylated in a lipid-independent pathway to generate a vast array of inositol polyphosphates (InsPs) and inositol pyrophosphates (PP-InsPs). nih.govresearchgate.net Many of the key enzymes in these downstream pathways are also evolutionarily conserved. mdpi.comnih.gov

Key Conserved Kinases in Eukaryotic Inositol Phosphate Metabolism:

| Kinase Family | Function | Conserved Across |

| IPMK (Inositol Polyphosphate Multikinase) | Phosphorylates various InsPs, central to the synthesis of higher InsPs. | Yeast, Plants, Mammals |

| IP6K (Inositol Hexakisphosphate Kinase) | Synthesizes inositol pyrophosphates (e.g., 5-InsP7) from InsP6. | Yeast, Mammals |

| PPIP5K (Diphosphoinositol Pentakisphosphate Kinase) | Synthesizes higher inositol pyrophosphates (e.g., 1,5-InsP8). | Yeast, Mammals |